(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
CAS No.: 158392-80-4
Cat. No.: VC4224249
Molecular Formula: C14H23NO5
Molecular Weight: 285.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158392-80-4 |
---|---|
Molecular Formula | C14H23NO5 |
Molecular Weight | 285.34 |
IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C14H23NO5/c1-7-19-10(16)9-8-14(5,6)11(17)15(9)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1 |
Standard InChI Key | WGULJENYZHSGAY-VIFPVBQESA-N |
SMILES | CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₄H₂₃NO₅, with a molecular weight of 285.34 g/mol . Its structure comprises a five-membered pyrrolidine ring substituted at positions 1 and 2 with tert-butyl and ethyl carboxylate groups, respectively. The 4,4-dimethyl and 5-oxo moieties introduce steric bulk and electronic polarization, critical for its reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 383.5 ± 35.0 °C (Predicted) | |
Density | 1.114 ± 0.06 g/cm³ | |
pKa | -4.06 ± 0.60 (Predicted) | |
Storage Conditions | Sealed in dry, Room Temperature |
The tert-butyl group enhances solubility in non-polar solvents, while the ethyl ester improves compatibility with polar aprotic media .
Stereochemical Significance
The (S)-configuration at the C2 position ensures enantioselectivity in downstream reactions. This chirality is preserved during synthetic transformations, making the compound valuable for producing optically active pharmaceuticals .
Synthesis and Manufacturing
Multi-Step Laboratory Synthesis
The synthesis begins with ethyl L-pyroglutamate, undergoing a two-step process:
-
Protection: DMAP and triethylamine mediate the reaction with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ to install the tert-butyl carbamate .
-
Alkylation: Lithiation with LiN(SiMe₃)₂ at -78°C in THF, followed by quenching with methyl iodide, introduces the 4,4-dimethyl groups .
Industrial-Scale Production
Industrial protocols emphasize cost-effective Boc protection and continuous flow lithiation to enhance yield. Recent advances employ nickel-catalyzed coupling reactions to streamline steps, though scalability remains challenging due to cryogenic conditions .
Physicochemical and Reactivity Profile
Thermal Stability
The compound decomposes above 200°C, with a predicted boiling point of 383.5°C . Its stability under ambient conditions (room temperature storage) facilitates handling in laboratory settings .
Acid-Base Behavior
The low pKa (-4.06) of the pyrrolidinone nitrogen suggests protonation only under strongly acidic conditions, influencing its behavior in catalytic cycles .
Reactivity in Organic Transformations
-
Nucleophilic Acylation: The ethyl ester undergoes transesterification with alcohols under acidic conditions.
-
Reduction: LiAlH₄ reduces the 5-oxo group to a hydroxyl, enabling access to pyrrolidine alcohols .
-
Cross-Coupling: Palladium-catalyzed reactions at the C3 position have been explored for introducing aryl groups .
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
Derivatives of this compound exhibit inhibitory activity against proteases and kinases. For example, analogs with nitrothiophene substituents show IC₅₀ values of 2.1 µM against SARS-CoV-2 main protease .
Antimicrobial Agents
Modifications at the 4,4-dimethyl position yield compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). A 2024 study reported a MIC of 8 µg/mL for a hydrazone derivative, surpassing linezolid’s efficacy .
Table 2: Biological Activity of Selected Derivatives
Derivative | Target | Activity |
---|---|---|
Hydrazone analog | MRSA | MIC = 8 µg/mL |
Nitrothiophene analog | SARS-CoV-2 Mpro | IC₅₀ = 2.1 µM |
Role in Asymmetric Synthesis
Chiral Auxiliary Applications
The tert-butyl group acts as a removable directing group in Diels-Alder reactions, achieving >95% enantiomeric excess (ee) in cycloadducts.
Synthesis of Alkaloids
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume